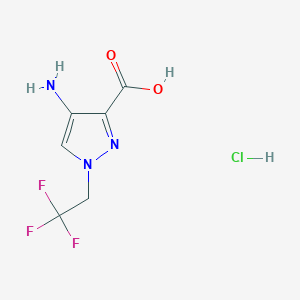

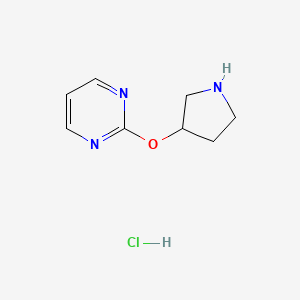

![molecular formula C20H22N2O5S B2599271 N-((1-(苯并[d][1,3]二氧杂环-5-基)-5-氧代吡咯烷-3-基)甲基)-3,4-二甲基苯磺酰胺 CAS No. 955234-98-7](/img/structure/B2599271.png)

N-((1-(苯并[d][1,3]二氧杂环-5-基)-5-氧代吡咯烷-3-基)甲基)-3,4-二甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide” is a compound that has been studied for its potential applications in various fields . It is related to a series of compounds that have been designed based on the activity of indoles against various cancer cell lines .

Synthesis Analysis

The synthesis of related compounds involves a Pd-catalyzed C-N cross-coupling . Another study reported the preparation of similar compounds via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include a Pd-catalyzed C-N cross-coupling and a simple condensation method .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been predicted using various in silico tools . All the derivatives obey Lipinski’s rule of five and have good bioactive scores .

科学研究应用

抗菌和抗肿瘤活性

含有苯磺酰胺部分的化合物因其抗菌和抗癌活性而被广泛研究。例如,新型 N-(2, 6-二甲氧基嘧啶-4-基)-4-(3-(芳基)硫脲基)苯磺酰胺对结核分枝杆菌表现出显著活性,某些衍生物表现出高效力 (MIC = 3.13 µg/mL) 和有希望的构效关系,表明其在传染病和相关疾病中具有潜在的治疗应用 (Ghorab 等,2017)。

抗炎和镇痛特性

塞来昔布衍生物,特别是 N-(3-取代芳基/烷基-4-氧代-1,3-噻唑烷-2-亚烷基)-4-[5-(4-甲基苯基)-3-(三氟甲基)-1H-吡唑-1-基]苯磺酰胺,已被合成并评估其抗炎、镇痛、抗氧化、抗癌和抗 HCV 活性。这些研究突出了该化合物在针对各种健康状况的药物开发中的潜力,展示了磺酰胺衍生物在治疗研究中的多功能性 (Küçükgüzel 等,2013)。

癌症的光动力疗法

用苯磺酰胺基团取代的锌酞菁衍生物的光动力疗法开发为癌症治疗提供了一种新方法。这些化合物表现出高单线态氧量子产率和良好的荧光特性,使其成为癌症治疗中 II 型光敏剂的有希望的候选者 (Pişkin 等,2020)。

DNA 相互作用和抗癌活性

对混合配体铜(II)-磺酰胺配合物的研究揭示了它们与 DNA 的相互作用和随后的切割,展示了它们作为抗癌剂的潜力。这些配合物表现出显着的遗传毒性和抗癌活性,突出了磺酰胺衍生物在开发针对癌症的新治疗策略中的作用 (González-Álvarez 等,2013)。

代谢紊乱的 GPR119 激动剂

发现 N-(3-(1,3-二氧代-2,3-二氢-1H-吡咯并[3,4-c]吡啶-4-氧基)苯基)苯磺酰胺作为 GPR119 激动剂,为代谢紊乱的新疗法开发提供了见解。这些激动剂可以刺激胰岛素分泌并调节葡萄糖水平,为糖尿病管理提供了一条新途径 (Yu 等,2014)。

作用机制

Target of Action

Similar compounds have been reported to target various cancer cell lines .

Mode of Action

It has been observed that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Pharmacokinetics

Similar compounds have been reported to obey lipinski’s rule of five, indicating good bioavailability .

Result of Action

Similar compounds have been reported to have anticancer activity against various cancer cell lines .

Action Environment

The synthesis of similar compounds has been reported to involve a pd-catalyzed c-n cross-coupling , which could potentially be influenced by environmental factors such as temperature and pressure.

安全和危害

While specific safety and hazard information for “N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide” is not available, it’s important to note that related compounds have been evaluated for their antitumor activities . As with all chemicals, appropriate safety precautions should be taken when handling and disposing of them.

未来方向

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Additionally, the employment of related compounds may be effective for enhancing root growth and crop production .

生化分析

Biochemical Properties

Related compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have been reported to interact with various enzymes and proteins . For instance, some of these compounds have shown anticancer activity against various cancer cell lines, suggesting potential interactions with key enzymes and proteins involved in cell proliferation and apoptosis .

Cellular Effects

Related compounds have been reported to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells . These effects suggest that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have been found to modulate microtubule assembly, suggesting potential binding interactions with tubulin, a key protein in the cytoskeleton . This could lead to changes in gene expression and enzyme activation or inhibition.

属性

IUPAC Name |

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c1-13-3-5-17(7-14(13)2)28(24,25)21-10-15-8-20(23)22(11-15)16-4-6-18-19(9-16)27-12-26-18/h3-7,9,15,21H,8,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQLVSJOPJIQDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

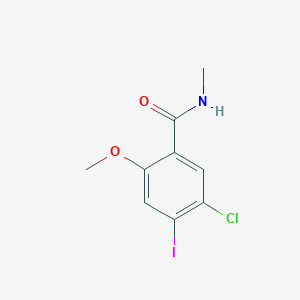

![2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2599190.png)

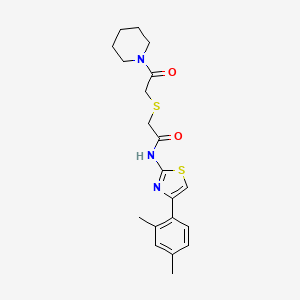

![N-(2-fluorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2599192.png)

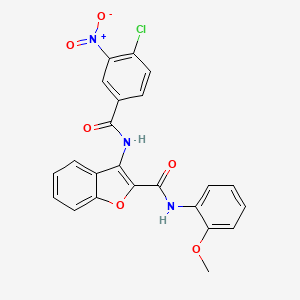

![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2599193.png)

![6-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinazoline](/img/structure/B2599196.png)

![3-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2599203.png)

![5,5a,6,11b-tetrahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2(3H)-thione](/img/structure/B2599205.png)

![Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2599207.png)

![N-[[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2599211.png)